REACTION_CXSMILES
|
[CH2:1]([CH:4]([C:10]([O-])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3].N1CCCCC1.C=O>CCO>[CH2:1]([C:4](=[CH2:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3]
|
Name
|
ethyl n-propylmalonate
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)OCC)C(=O)[O-]
|
Name
|
|
Quantity
|
28.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 29 h
|
Duration
|
29 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between diethyl ether (500 mL) and 1.0 N HCl (800 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether (500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (500 mL), brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled (bp 70° C. at 15 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C(=O)OCC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 115 mmol | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |